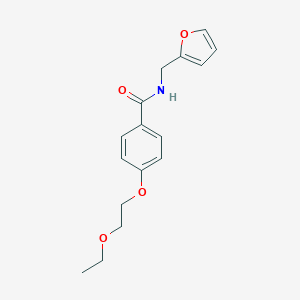
N-(4-anilinophenyl)-3-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)-3-ethoxybenzamide, also known as ANE, is a chemical compound that belongs to the class of benzamide derivatives. ANE has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. The purpose of
作用机制
The mechanism of action of N-(4-anilinophenyl)-3-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and NF-κB pathways. N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to inhibit the activation of Akt and NF-κB, which are involved in cell survival, proliferation, and inflammation. N-(4-anilinophenyl)-3-ethoxybenzamide has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to induce apoptosis, inhibit proliferation, and suppress migration and invasion. In neurological disorders, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. In cardiovascular diseases, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have anti-inflammatory and anti-atherosclerotic effects by reducing the expression of adhesion molecules and cytokines.
实验室实验的优点和局限性
N-(4-anilinophenyl)-3-ethoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(4-anilinophenyl)-3-ethoxybenzamide is also relatively easy to synthesize and has low toxicity in vitro. However, N-(4-anilinophenyl)-3-ethoxybenzamide has some limitations for lab experiments, including its limited solubility in water and its potential instability under certain conditions, such as exposure to light and air.
未来方向
For N-(4-anilinophenyl)-3-ethoxybenzamide research include further elucidation of its mechanism of action, optimization of its synthesis method, and evaluation of its therapeutic potential in various diseases. N-(4-anilinophenyl)-3-ethoxybenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties could also be developed for clinical use. Additionally, N-(4-anilinophenyl)-3-ethoxybenzamide could be used as a tool compound to investigate the role of the PI3K/Akt and NF-κB pathways in various diseases.
合成方法
The synthesis of N-(4-anilinophenyl)-3-ethoxybenzamide involves the reaction between 4-aminobenzophenone and 3-ethoxybenzoic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then treated with aniline in the presence of a base, such as sodium hydride, to obtain N-(4-anilinophenyl)-3-ethoxybenzamide. The purity of N-(4-anilinophenyl)-3-ethoxybenzamide can be increased through recrystallization from a suitable solvent.
科学研究应用
N-(4-anilinophenyl)-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting the PI3K/Akt signaling pathway. N-(4-anilinophenyl)-3-ethoxybenzamide has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have anti-inflammatory and anti-atherosclerotic effects by inhibiting the NF-κB signaling pathway.
属性
产品名称 |
N-(4-anilinophenyl)-3-ethoxybenzamide |
|---|---|
分子式 |
C21H20N2O2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
N-(4-anilinophenyl)-3-ethoxybenzamide |
InChI |
InChI=1S/C21H20N2O2/c1-2-25-20-10-6-7-16(15-20)21(24)23-19-13-11-18(12-14-19)22-17-8-4-3-5-9-17/h3-15,22H,2H2,1H3,(H,23,24) |
InChI 键 |
AGUZSCFPGFSLGB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
规范 SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)

![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B269377.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)

![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)